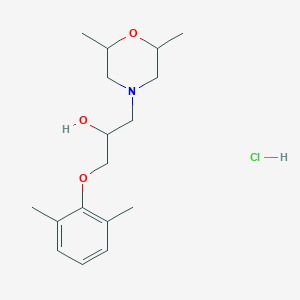![molecular formula C22H32N2O B4932897 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine, also known as B-Furylpiperazine, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains a furan ring and a benzyl group. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine's mechanism of action is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for dopamine receptors, which may explain its potential as an antipsychotic drug.
Biochemical and Physiological Effects:
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may explain its potential as an anticancer drug. It has also been shown to decrease the release of certain neurotransmitters in the brain, which may explain its potential as an antipsychotic drug.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its ability to exhibit significant activity against various cancer cell lines. It also has potential as an antipsychotic drug due to its ability to bind to dopamine receptors. However, one of the limitations of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several potential future directions for the study of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine. One potential direction is its further study as an anticancer drug. It may also be studied for its potential as an antipsychotic drug. Additionally, further research may be conducted to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
Synthesis Methods
The synthesis of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine can be achieved using different methods. One of the most common methods involves the reaction of 1-benzylpiperazine with 1,3-dimethyl-3-(5-methyl-2-furyl)prop-2-en-1-one in the presence of a catalyst such as sodium methoxide. This reaction leads to the formation of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine with a yield of around 50-60%.
Scientific Research Applications
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to exhibit significant activity against various cancer cell lines. It has also been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors.
properties
IUPAC Name |
1-benzyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-18(16-22(3,4)21-11-10-19(2)25-21)24-14-12-23(13-15-24)17-20-8-6-5-7-9-20/h5-11,18H,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHBINBFDIKIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)


![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)


![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)